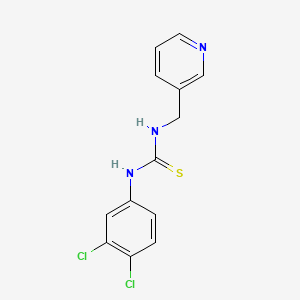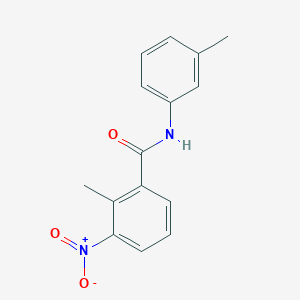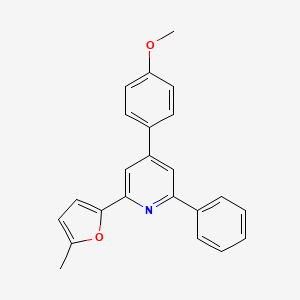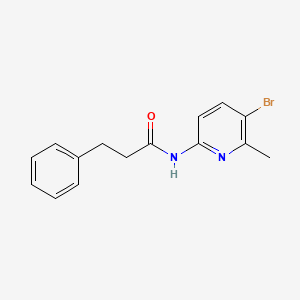
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMPP belongs to the class of phenols and pyrazoles and has been synthesized using various methods.
Mécanisme D'action
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol exerts its therapeutic effects by modulating various signaling pathways. 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to have various biochemical and physiological effects. 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been shown to improve glucose and lipid metabolism, which may be beneficial in treating metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol also has some limitations, including its poor solubility in water and limited availability.
Orientations Futures
There are several future directions for 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol research. One potential direction is to investigate the use of 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol to increase its availability and reduce its cost. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol and to identify its potential side effects.
Méthodes De Synthèse
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Propriétés
IUPAC Name |
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-17(24-12-7-5-4-6-8-12)15(20-19-11)13-9-10-14(22-2)18(23-3)16(13)21/h4-10,21H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGQCOUZVRHFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C=C2)OC)OC)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)



![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)



![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5860677.png)